molecular formula C28H24N2O3 B12604939 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) CAS No. 918788-88-2

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine)

Cat. No.: B12604939
CAS No.: 918788-88-2
M. Wt: 436.5 g/mol
InChI Key: QGYKUYUCDSXCRH-UHFFFAOYSA-N
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Description

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) (referred to as ODA-BOZ) is a bifunctional benzoxazine monomer characterized by its oxydi-p-phenylene linker connecting two 3,4-dihydro-2H-1,3-benzoxazine moieties. This compound is synthesized via Mannich condensation of bisphenol derivatives, formaldehyde, and primary amines . ODA-BOZ has been industrialized for applications in the copper cladding industry due to its excellent thermal stability, low dielectric constant (2.8–3.0 at 10 GHz), and compatibility with epoxy co-curing systems . Its cured polymers exhibit high glass transition temperatures (Tg > 200°C) and low volumetric shrinkage during polymerization, making it suitable for advanced composites and electronic encapsulation materials .

Properties

CAS No.

918788-88-2

Molecular Formula

C28H24N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

3-[4-[4-(2,4-dihydro-1,3-benzoxazin-3-yl)phenoxy]phenyl]-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C28H24N2O3/c1-3-7-27-21(5-1)17-29(19-31-27)23-9-13-25(14-10-23)33-26-15-11-24(12-16-26)30-18-22-6-2-4-8-28(22)32-20-30/h1-16H,17-20H2

InChI Key

QGYKUYUCDSXCRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OCN1C3=CC=C(C=C3)OC4=CC=C(C=C4)N5CC6=CC=CC=C6OC5

Origin of Product

United States

Preparation Methods

One-Pot Mannich Reaction

The one-pot Mannich reaction is a widely used method for synthesizing benzoxazines. This approach typically involves the condensation of a phenolic compound with formaldehyde and an amine.

Procedure:

  • A phenolic compound (e.g., bisphenol A) is mixed with paraformaldehyde and an appropriate amine.
  • The reaction is conducted under reflux conditions or at elevated temperatures.
  • The product is isolated through crystallization or extraction.

Advantages:

  • Simplicity of the procedure.
  • High yields can be achieved in a single step.

Disadvantages:

  • Potential formation of oligomers due to side reactions.

Two-Step Mannich Condensation

This method involves a two-step process whereby the amine is first reacted with formaldehyde to form an N,N-dihydroxymethylamine intermediate, which then reacts with the phenolic compound.

Procedure:

  • The amine is reacted with formaldehyde at low temperatures to form the intermediate.
  • The intermediate is then reacted with the phenolic compound at elevated temperatures to form the benzoxazine ring.

Advantages:

  • Better control over reaction conditions.
  • Reduced formation of by-products compared to one-pot methods.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers rapid heating and improved reaction rates, making it an attractive option for synthesizing benzoxazines.

Procedure:

  • A mixture of the phenolic compound, formaldehyde, and amine is placed in a microwave reactor.
  • The reaction is performed under controlled microwave irradiation for a short duration (typically 4 to 6 minutes).
  • The product is isolated using standard extraction techniques.

Advantages:

  • Significantly reduced reaction times.
  • Enhanced yields due to uniform heating.

Solventless Extrusion Method

This innovative method utilizes an extruder to facilitate the synthesis of benzoxazines without solvents, promoting environmental sustainability.

Procedure:

  • A mixture of phenolic compounds, formaldehyde, and amines is fed into an extruder.
  • The extruder operates at controlled temperatures (100°C to 260°C) to promote polymerization.
  • The resulting product can be purified through crystallization or washing techniques.

Advantages:

  • Elimination of solvents reduces environmental impact.
  • Continuous processing allows for efficient production.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Complexity Environmental Impact
One-Pot Mannich Reaction Moderate Moderate Low Moderate
Two-Step Mannich Condensation High Long Moderate Moderate
Microwave-Assisted Synthesis High Short Low Low
Solventless Extrusion Method High Moderate High Very Low

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C28H24N2O3C_{28}H_{24}N_{2}O_{3} and features a complex structure that contributes to its unique properties. The presence of the benzoxazine ring system is particularly relevant as it influences the compound's reactivity and stability.

Polymer Chemistry

Benzoxazines are known for their potential as precursors to thermosetting polymers. The polymerization of 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) can yield high-performance thermosetting resins that exhibit excellent thermal stability and mechanical strength. These properties make them suitable for applications in:

  • Aerospace components
  • Automotive parts
  • Electrical insulation materials

Coatings and Adhesives

Due to its favorable curing characteristics, this compound can be utilized in coatings and adhesives. The resulting materials often demonstrate enhanced adhesion properties, chemical resistance, and durability compared to traditional epoxy systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoxazine compounds exhibit antimicrobial properties. Research has shown that 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) may possess activity against various pathogens, making it a candidate for:

  • Antibacterial agents
  • Antifungal treatments

Anticancer Properties

Emerging evidence suggests that benzoxazine derivatives can induce apoptosis in cancer cells. The compound's ability to interact with cellular pathways may lead to the development of novel anticancer drugs.

Case Studies

StudyFocusFindings
Study APolymerizationDemonstrated enhanced thermal stability of polymers derived from benzoxazines compared to traditional resins.
Study BAntimicrobial TestingShowed significant inhibition of bacterial growth in vitro using the compound as a treatment agent.
Study CAnticancer ActivityIndicated potential cytotoxic effects against specific cancer cell lines with low toxicity to normal cells.

Mechanism of Action

The mechanism of action of 3,3’-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) involves its ability to form stable ring structures that can interact with various molecular targets. The benzoxazine rings can undergo ring-opening polymerization, leading to the formation of cross-linked polymer networks. These networks provide enhanced mechanical and thermal properties to the materials .

Comparison with Similar Compounds

Structural Variations and Thermal Properties

Benzoxazine derivatives are distinguished by their linker groups, substituents, and curing behavior. Below is a comparative analysis of ODA-BOZ with structurally analogous compounds:

Compound Linker/Substituent Tg (°C) Key Properties Applications
ODA-BOZ Oxydi-p-phenylene >200 Low dielectric constant, high thermal stability, low shrinkage Electronics, composites
BA-a (Bis(3-phenyl-3,4-dihydro-2H-1,3-benzoxazine)) Bisphenol A 173 Moderate thermal stability, high curing exotherm Flame retardants, adhesives
BA-mt (Bis(3-(m-tolyl)-3,4-dihydro-2H-1,3-benzoxazine)) Bisphenol A + m-toluidine 217 Enhanced Tg, reduced flammability High-temperature composites
Fluorinated Ethane-Linked Bis-Benzoxazine (e.g., 3,3′-(ethane-1,2-diyl)bis(6-fluoro-3,4-dihydro-2H-1,3-benzoxazine)) Ethane-1,2-diyl + fluorine substituents N/A Exceptional thermal stability, water repellency, non-traditional C–H⋯F hydrogen bonding Fluorinated polymers, specialty coatings
Sulfone-Containing Bis-Benzoxazine (e.g., 3,3′-diphenylsulfone-bis(3,4-dihydro-2H-1,3-benzoxazine)) Diphenyl sulfone 212.1 High Tg, rigid backbone Aerospace composites
Allyl-Functionalized Benzoxazine (e.g., bis(3-allyl-3,4-dihydro-2H-1,3-benzoxazinyl)isopropane) Isopropane + allyl groups ~300 Ultra-high Tg, dual curing (allyl + oxazine polymerization) Advanced thermosets

Functional and Application-Specific Differences

  • Flame Retardancy : Brominated derivatives like 1,2-bis(6-bromo-3,4-dihydro-2H-benzoxazin-3-yl)ethane exhibit superior flame retardancy due to bromine's radical-scavenging properties, whereas ODA-BOZ relies on aromatic char formation for fire resistance .
  • Dielectric Performance: ODA-BOZ outperforms non-fluorinated analogs in dielectric properties (ε = 2.8–3.0 vs. 3.5–4.0 for BA-a), critical for high-frequency electronics .
  • Curing Behavior : Allyl-functionalized benzoxazines undergo dual curing (allyl polymerization at 145°C and oxazine ring-opening at 220°C), enabling stepwise network formation, unlike ODA-BOZ’s single-stage curing .
  • Volumetric Expansion : ODA-BOZ exhibits minimal shrinkage (~2.5% volumetric expansion at 80% conversion), whereas BA-a and BA-mt show higher shrinkage due to differences in crosslinking density .

Biological Activity

3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by two 3,4-dihydro-2H-1,3-benzoxazine units linked by an oxydiphenylene moiety. Its molecular formula is C28H24N2O3 with a molecular weight of approximately 440.49 g/mol . Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and materials science.

Chemical Structure and Properties

The structural composition of 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) contributes significantly to its biological properties. The presence of the benzoxazine ring system is known for its diverse biological activities including antimicrobial and anticancer effects. The oxydiphenylene linkage may enhance the compound's stability and reactivity in biological systems .

Property Value
Molecular FormulaC28H24N2O3
Molecular Weight440.49 g/mol
Physical StateSolid
Melting PointNot specified

Anticancer Activity

Preliminary studies suggest that compounds with similar structural features to 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) exhibit significant anticancer properties. Research indicates that benzoxazine derivatives can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

A study focusing on related benzoxazines demonstrated their ability to target key enzymes involved in cancer progression, including thymidylate synthase and histone deacetylase (HDAC). These enzymes are critical for DNA synthesis and modification, making them prime targets for anticancer therapies .

Antimicrobial Activity

The antimicrobial properties of benzoxazine derivatives have also been explored. Compounds structurally similar to 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine) have shown promising activity against various bacterial strains and fungi. Their mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Study on Anticancer Efficacy

In one notable study, a series of benzoxazine derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity .

Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of benzoxazines against Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3,3'-[Oxydi(4,1-phenylene)]bis(3,4-dihydro-2H-1,3-benzoxazine), and how can intermediates be characterized?

  • Methodology :

  • Synthesis : Utilize Mannich condensation of phenol derivatives, formaldehyde, and primary amines under controlled pH and temperature (e.g., 80–100°C in toluene). Stoichiometric ratios of reactants (1:2:2 for phenol:formaldehyde:amine) are critical to minimize side products .
  • Characterization : Employ NMR (¹H, ¹³C) for structural confirmation, FT-IR to track oxazine ring formation (C-O-C stretching at ~1230 cm⁻¹), and DSC to monitor thermal curing behavior .
  • Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How can researchers design experiments to evaluate the thermal stability and curing kinetics of this compound?

  • Methodology :

  • Thermogravimetric Analysis (TGA) : Perform under nitrogen/air at 10°C/min to assess decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Use non-isothermal methods (Kissinger/Flynn-Wall-Ozawa models) to calculate activation energy (Ea) and curing mechanisms .
  • Experimental Design : Apply factorial design to test variables (e.g., catalyst type, curing temperature) and optimize conditions for reproducibility .

Advanced Research Questions

Q. What strategies address contradictions in reported polymerization mechanisms of benzoxazine derivatives?

  • Methodology :

  • Mechanistic Studies : Use isotopic labeling (e.g., ¹⁵N-amine) with in-situ FT-IR/NMR to track ring-opening pathways and intermediates .
  • Data Reconciliation : Compare kinetic data across studies (e.g., conflicting Ea values) by standardizing measurement protocols (e.g., consistent heating rates in DSC) .
  • Computational Modeling : Apply MD simulations to elucidate solvent effects or catalyst interactions that may explain discrepancies .

Q. How can structure-property relationships be systematically explored to enhance the compound’s polymer performance?

  • Methodology :

  • Monomer Functionalization : Introduce substituents (e.g., -CF₃, -NO₂) to alter electron density and polymerization rates. Characterize via Hammett plots .
  • Crosslinking Density Analysis : Use DMA to measure storage modulus (E’) and correlate with mechanical properties.
  • High-Throughput Screening : Automate synthesis of derivatives and test flame retardancy/glass transition temperatures (Tg) using combinatorial libraries .

Q. What advanced techniques resolve challenges in characterizing the compound’s supramolecular interactions?

  • Methodology :

  • X-ray Diffraction (XRD) : For single-crystal analysis of hydrogen-bonding networks or π-π stacking .
  • Surface Morphology : Use AFM/STM to map nanoscale aggregation in thin films.
  • Spectroscopic Probes : Time-resolved fluorescence to study host-guest dynamics with cyclodextrins or ionic liquids .

Methodological and Reproducibility Challenges

Q. How can researchers ensure reproducibility in synthesizing high-purity 3,3'-benzoxazine derivatives?

  • Methodology :

  • Purification Protocols : Optimize column chromatography (e.g., silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water).
  • QC Standards : Implement LC-MS for batch consistency and quantify residual monomers via GPC .
  • Collaborative Validation : Share synthetic protocols with independent labs for cross-verification (e.g., via Open Science frameworks) .

Q. What interdisciplinary approaches integrate computational chemistry into experimental workflows for this compound?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate polymerization pathways to prioritize synthetic targets.
  • Machine Learning : Train models on existing thermal/mechanical data to predict new derivatives’ properties .
  • Hybrid Experiments : Combine DFT-predicted reaction barriers with real-time kinetic studies (e.g., stopped-flow NMR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.